molecular formula C22H18N2S B2936917 2-(Benzylsulfanyl)-6-cyclopropyl-4-phenylpyridine-3-carbonitrile CAS No. 361174-64-3

2-(Benzylsulfanyl)-6-cyclopropyl-4-phenylpyridine-3-carbonitrile

Cat. No.: B2936917
CAS No.: 361174-64-3
M. Wt: 342.46
InChI Key: DJSFIXOSULWHGO-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-6-cyclopropyl-4-phenylpyridine-3-carbonitrile is a synthetic chemical compound offered for research and development purposes. This carbonitrile-functionalized pyridine derivative features a benzylsulfanyl substituent at the 2-position and a cyclopropyl group at the 6-position, a structural motif found in compounds studied for their potential biological activities . The specific stereoelectronic properties imparted by the benzylsulfanyl and cyclopropyl groups make this scaffold a valuable intermediate in medicinal chemistry . Researchers utilize this compound in the exploration of new therapeutic agents, particularly in the synthesis of more complex molecules and in structure-activity relationship (SAR) studies . Its structure is related to other pyrimidine and pyridine derivatives that have been investigated for various pharmacologic activities, suggesting its potential utility in similar bioactivity screenings . This product is intended for laboratory research use only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-benzylsulfanyl-6-cyclopropyl-4-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2S/c23-14-20-19(17-9-5-2-6-10-17)13-21(18-11-12-18)24-22(20)25-15-16-7-3-1-4-8-16/h1-10,13,18H,11-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSFIXOSULWHGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfanyl)-6-cyclopropyl-4-phenylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the nucleophilic aromatic substitution reaction, where a suitable pyridine derivative is reacted with benzylthiol in the presence of a base to introduce the benzylsulfanyl group. The cyclopropyl and phenyl groups can be introduced through subsequent reactions involving cyclopropyl halides and phenylboronic acids, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize waste. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)-6-cyclopropyl-4-phenylpyridine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzylsulfanyl)-6-cyclopropyl-4-phenylpyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)-6-cyclopropyl-4-phenylpyridine-3-carbonitrile is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The benzylsulfanyl group may interact with thiol-containing enzymes, while the pyridine ring can engage in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Position 6 : The cyclopropyl group may enhance metabolic stability due to its strained ring structure, whereas the 4-chlorophenyl group in the analog could improve electron-withdrawing effects and intermolecular interactions.
  • Position 4 : The phenyl group in the target compound preserves aromaticity, while the dihydro-2-oxo moiety in the analog introduces hydrogen-bonding capability and conformational flexibility .

Physicochemical Properties

While direct data for the target compound is lacking, trends can be inferred:

  • Lipophilicity : The analog’s logP of 5.15 suggests high lipophilicity, driven by the 4-chlorophenyl and methylsulfanyl groups. The target compound’s benzylsulfanyl substituent likely increases logP further, while the cyclopropyl group may marginally reduce it due to reduced carbon chain length.
  • Solubility : The absence of polar groups (e.g., oxo) in the target compound may result in lower aqueous solubility compared to the analog.
  • Thermal Stability: The analog’s boiling point (516.1°C) and density (1.4 g/cm³) reflect its non-volatile, solid-state nature—properties likely shared by the target compound due to similar molecular weights and aromatic frameworks .

Biological Activity

2-(Benzylsulfanyl)-6-cyclopropyl-4-phenylpyridine-3-carbonitrile is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C19H18N2SC_{19}H_{18}N_2S and its structural features include:

  • A pyridine ring
  • A benzylsulfanyl group
  • A cyclopropyl moiety
  • A carbonitrile functional group

These structural characteristics contribute to its interaction with biological targets.

Pharmacological Effects

  • Inhibition of Phosphodiesterases (PDEs) : The compound has been identified as a phosphodiesterase inhibitor, which suggests potential applications in treating conditions like schizophrenia and other neuropsychiatric disorders. PDE inhibition can lead to increased levels of cyclic nucleotides (cAMP and cGMP), which are crucial for various signaling pathways in cells .
  • Antioxidant Activity : Preliminary studies indicate that compounds with similar structures exhibit antioxidant properties, which can protect cells from oxidative stress. This activity is particularly relevant in the context of neuroprotection and cardiovascular health.
  • Neuroprotective Effects : The inhibition of PDEs may also confer neuroprotective effects, making this compound a candidate for further investigation in neurodegenerative diseases.

The mechanisms through which this compound exerts its effects include:

  • cAMP Pathway Modulation : By inhibiting PDEs, the compound enhances the cAMP signaling pathway, which is involved in numerous physiological processes including neurotransmitter release and neuronal survival .
  • Calcium Signaling : Similar compounds have shown to affect intracellular calcium levels, leading to altered cell signaling dynamics that may contribute to their biological effects .

Study 1: PDE Inhibition and Neuroprotection

A study explored the effects of various phosphodiesterase inhibitors, including derivatives of pyridine compounds. The results demonstrated that these inhibitors could significantly reduce symptoms associated with schizophrenia in animal models. The specific role of this compound was highlighted as a promising candidate for further clinical trials .

Study 2: Antioxidant Properties

Research conducted on structurally similar compounds revealed significant antioxidant activity. These findings suggest that this compound may also possess similar properties, potentially offering therapeutic benefits in conditions characterized by oxidative stress .

Data Table: Biological Activities Comparison

Compound NamePDE InhibitionAntioxidant ActivityNeuroprotective Effects
This compoundYesPotentialYes
Similar Pyridine DerivativeYesYesYes
Other Known PDE InhibitorsYesVariableYes

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